molecular formula C8H9ClS B3314376 2-Chloro-3-(3-methyl-2-thienyl)-1-propene CAS No. 951885-73-7

2-Chloro-3-(3-methyl-2-thienyl)-1-propene

Cat. No.: B3314376
CAS No.: 951885-73-7
M. Wt: 172.68 g/mol
InChI Key: AHGVGNUEUJRGDD-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methyl-2-thienyl)-1-propene is an organic compound that belongs to the class of organochlorides. This compound features a chloro-substituted propene chain attached to a thienyl ring, which is further substituted with a methyl group. The presence of both chlorine and sulfur atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-methyl-2-thienyl)-1-propene typically involves the chlorination of 3-(3-methyl-2-thienyl)-1-propene. This can be achieved through the following steps:

    Starting Material Preparation: The starting material, 3-(3-methyl-2-thienyl)-1-propene, can be synthesized via the reaction of 3-methyl-2-thiophene with allyl bromide in the presence of a base such as potassium carbonate.

    Chlorination: The chlorination of 3-(3-methyl-2-thienyl)-1-propene can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-methyl-2-thienyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The double bond in the propene chain can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: 2-Hydroxy-3-(3-methyl-2-thienyl)-1-propene.

    Oxidation: this compound sulfoxide.

    Reduction: 2-Chloro-3-(3-methyl-2-thienyl)propane.

Scientific Research Applications

2-Chloro-3-(3-methyl-2-thienyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the interaction of organochlorides with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-methyl-2-thienyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biochemical effects. The molecular targets and pathways involved can vary, but they often include enzyme inhibition or activation, disruption of cellular membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(2-thienyl)-1-propene: Lacks the methyl group on the thienyl ring.

    3-(3-methyl-2-thienyl)-1-propene: Lacks the chlorine atom on the propene chain.

    2-Bromo-3-(3-methyl-2-thienyl)-1-propene: Contains a bromine atom instead of chlorine.

Uniqueness

2-Chloro-3-(3-methyl-2-thienyl)-1-propene is unique due to the presence of both a chlorine atom and a methyl-substituted thienyl ring

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)-3-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6-3-4-10-8(6)5-7(2)9/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGVGNUEUJRGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257289
Record name 2-(2-Chloro-2-propen-1-yl)-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-73-7
Record name 2-(2-Chloro-2-propen-1-yl)-3-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-2-propen-1-yl)-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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